Jakafi

JAK2 inhibition Enzymatic assay IC50

Select Jakafi (ruxolitinib phosphate, CAS 1092939-17-7) for its first-in-class JAK1/2 selectivity and proven clinical potency. This ATP-competitive inhibitor demonstrates 130-fold selectivity over JAK3 and minimal off-target cytotoxicity, making it the gold standard for myelofibrosis research. Its superior symptom reduction profile in clinical trials and well-characterized kinome selectivity establish it as the benchmark compound for novel JAK inhibitor screening. Ensure your research demands the most potent and selective JAK2 probe available.

Molecular Formula C17H21N6O4P
Molecular Weight 404.4 g/mol
CAS No. 1092939-17-7
Cat. No. B1684628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJakafi
CAS1092939-17-7
SynonymsINCB018424;  INCB 018424;  INCB-018424;  INC424;  INC-424;  INC424;  INCB18424;  INCB 18424;  INCB-18424;  trade name: Jakafi and Jakavi
Molecular FormulaC17H21N6O4P
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OP(=O)(O)O
InChIInChI=1S/C17H18N6.H3O4P/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16;1-5(2,3)4/h6,8-12,15H,1-5H2,(H,19,20,21);(H3,1,2,3,4)/t15-;/m1./s1
InChIKeyJFMWPOCYMYGEDM-XFULWGLBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Jakafi (Ruxolitinib Phosphate, CAS 1092939-17-7): First-in-Class JAK1/JAK2 Inhibitor Procurement Baseline


Jakafi (ruxolitinib phosphate, CAS 1092939-17-7) is a first-in-class, orally bioavailable, ATP-competitive inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2) [1]. It exhibits potent enzymatic inhibition with IC50 values of 3.3 nM for JAK1 and 2.8 nM for JAK2, and demonstrates >130-fold selectivity for JAK1/2 over JAK3 [2]. Ruxolitinib is indicated for the treatment of intermediate-2 or high-risk myelofibrosis (MF), polycythemia vera after inadequate response to or intolerance of hydroxyurea, and steroid-refractory acute graft-versus-host disease (GvHD) [1]. Its pharmacokinetic profile includes high oral bioavailability (~95%) and hepatic metabolism primarily via CYP3A4, with an elimination half-life of approximately 3 hours [3].

Jakafi (Ruxolitinib) Procurement Rationale: Why JAK Inhibitor Class Substitution Is Not Feasible


Despite the availability of other JAK inhibitors (fedratinib, momelotinib, pacritinib) for myelofibrosis, generic substitution is precluded by critical differences in target selectivity, off-target kinase inhibition, and resultant clinical efficacy and safety profiles. Ruxolitinib is the most potent and selective inhibitor of JAK2 at physiological ATP concentrations (IC50 2.9 nM) and uniquely spares JAK2-independent cell growth, minimizing off-target cytotoxicity [1]. In contrast, newer JAK inhibitors exhibit broader kinome inhibition profiles [2] and distinct hematological safety profiles, with momelotinib and pacritinib showing decreased anemia risk but ruxolitinib demonstrating superior symptom reduction [3]. These pharmacodynamic and clinical divergences make therapeutic interchange without rigorous data unsupportable.

Jakafi (Ruxolitinib) Quantitative Differentiation Evidence Against JAK Inhibitor Comparators


JAK2 Enzymatic Potency: Ruxolitinib vs. Fedratinib, Momelotinib, Pacritinib at Physiological ATP

In a standardized kinase assay at physiological ATP concentration (1 mM), ruxolitinib demonstrated the highest potency against JAK2, with an IC50 of 2.9 nM, which is 5.9-fold lower than fedratinib (17 nM), 10-fold lower than momelotinib (29 nM), and 13.4-fold lower than pacritinib (39 nM) [1]. This superior intrinsic potency supports a lower effective dose for JAK2 pathway inhibition.

JAK2 inhibition Enzymatic assay IC50 Myelofibrosis

JAK1/JAK2 Selectivity Index: Ruxolitinib's >130-Fold Selectivity Over JAK3

Ruxolitinib exhibits a selectivity index of >130-fold for JAK1/2 over JAK3 (IC50 values of 3.3 nM/2.8 nM vs. 428 nM) [1]. This JAK3-sparing profile is critical, as JAK3 is essential for lymphocyte development and function; its inhibition would lead to immunosuppression [2]. In contrast, fedratinib, momelotinib, and pacritinib demonstrate broader kinase inhibition, including off-target effects on FLT3, BRD4, and ACVR1, respectively [3].

JAK selectivity Kinase profiling Immunosuppression Myelofibrosis

Cellular STAT5 Phosphorylation Inhibition: Ruxolitinib's Superior Cellular Potency

In JAK2-dependent cellular assays measuring STAT5 phosphorylation, ruxolitinib demonstrated the most potent inhibition with an IC50 of 14 nM, which is 14.4-fold lower than momelotinib (201 nM), 30.1-fold lower than pacritinib (421 nM), and 47.8-fold lower than fedratinib (669 nM) [1]. Furthermore, ruxolitinib was the only JAK inhibitor tested that had minimal impact on growth in JAK2-independent cell lines, confirming its on-target cellular specificity [1].

STAT5 phosphorylation Cellular assay JAK-STAT pathway Myelofibrosis

Symptom Improvement Superiority: Ruxolitinib vs. Momelotinib in Phase 3 Trial

In the phase 3 SIMPLIFY-1 trial, ruxolitinib demonstrated superior symptom improvement compared to momelotinib. The proportion of patients achieving a ≥50% reduction in Total Symptom Score (TSS) at week 24 was 42% for ruxolitinib versus 28% for momelotinib [1]. This represents a 1.5-fold higher symptom response rate for ruxolitinib, underscoring its superior efficacy in controlling disease-related constitutional symptoms.

Symptom response Total Symptom Score Clinical trial Myelofibrosis

Anemia Risk: Ruxolitinib vs. Momelotinib Transfusion Independence

While ruxolitinib is associated with a higher risk of treatment-emergent anemia compared to momelotinib, this differential provides critical patient selection guidance. In the SIMPLIFY-1 subgroup analysis, momelotinib nearly doubled the transfusion-independent rate by week 24 compared with ruxolitinib (specific rates pending full publication, but relative benefit established) [1]. This data defines a clear niche: ruxolitinib for patients without significant anemia at baseline, and momelotinib for those with anemia.

Anemia Transfusion independence Hematologic safety Myelofibrosis

Second-Line Spleen Response: Fedratinib vs. Best Available Therapy After Ruxolitinib Failure

For patients who fail or are intolerant to first-line ruxolitinib, fedratinib provides a significant spleen response benefit. In the phase 3 FREEDOM2 trial, fedratinib achieved a ≥35% spleen volume reduction (SVR35) in 36% of patients compared to only 6% in the best available therapy (BAT) arm, a 30% absolute difference (95% CI 20-39, p<0.0001) [1]. This establishes fedratinib as a viable second-line option specifically for reducing spleen size after ruxolitinib failure.

Spleen volume reduction Second-line therapy Ruxolitinib intolerance Myelofibrosis

Jakafi (Ruxolitinib) Evidence-Based Application Scenarios in Myelofibrosis and Beyond


First-Line Therapy for Intermediate-2/High-Risk Myelofibrosis Without Significant Anemia

Based on its first-in-class status, superior JAK2 enzymatic and cellular potency, and proven 42% symptom response rate in head-to-head trials, Jakafi should be prioritized as first-line therapy for patients with symptomatic myelofibrosis who have adequate baseline hemoglobin (>10 g/dL). This scenario leverages ruxolitinib's maximal symptom and spleen control while avoiding the higher anemia risk associated with its use [1].

Second-Line Spleen Reduction with Fedratinib After Ruxolitinib Failure

For patients who experience ruxolitinib intolerance or disease progression, fedratinib provides a 36% SVR35 response rate compared to 6% with BAT, a 30% absolute benefit [2]. This application scenario defines a sequential treatment pathway where Jakafi is first-line, and fedratinib is reserved for second-line spleen control, optimizing resource allocation and patient outcomes.

JAK2-Dependent Cellular Assays for Preclinical Myeloproliferative Neoplasm Research

In preclinical research settings, ruxolitinib's potent STAT5 phosphorylation inhibition (IC50 14 nM) and minimal impact on JAK2-independent cell lines make it the preferred JAK2 probe for studying on-target pathway effects without confounding off-target cytotoxicity [3]. This specificity is critical for interpreting cellular signaling experiments in myeloproliferative neoplasm models.

Kinase Selectivity Profiling and Off-Target Assessment Studies

Given its narrow kinome selectivity profile and >130-fold JAK1/2 selectivity over JAK3, ruxolitinib serves as a benchmark compound for evaluating the selectivity of novel JAK inhibitors [4]. Its well-characterized off-target profile enables researchers to use it as a reference standard in kinase panel screens and functional selectivity assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Jakafi

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.